(4,4-Dimethylazetidin-2-yl)methanol
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Overview
Description
(4,4-Dimethylazetidin-2-yl)methanol is a heterocyclic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylazetidin-2-yl)methanol typically involves the reaction of 4,4-dimethylazetidine with formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(4,4-Dimethylazetidin-2-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,4-Dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinemethanol: Similar in structure but lacks the dimethyl substitution.
4-Methylazetidin-2-yl)methanol: Contains only one methyl group on the azetidine ring.
Azetidine-2-methanol: The parent compound without any methyl substitutions.
Uniqueness
(4,4-Dimethylazetidin-2-yl)methanol is unique due to the presence of two methyl groups on the azetidine ring, which can influence its chemical properties and reactivity. This structural feature can enhance its stability and make it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(4-8)7-6/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
WVVQMHVJPKHXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N1)CO)C |
Origin of Product |
United States |
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